1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone

Physical Chemistry Quality Control Intermediate Handling

1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone (CAS 160982-09-2) is an organic compound belonging to the class of thiophene derivatives. It is characterized by a thiophene core substituted with a benzylthio group at the 2-position, a chlorine atom at the 5-position, and an acetyl group at the 3-position, with a molecular weight of 282.81 g/mol and a typical purity specification of ≥95%.

Molecular Formula C13H11ClOS2
Molecular Weight 282.8 g/mol
CAS No. 160982-09-2
Cat. No. B030885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone
CAS160982-09-2
Synonyms1-[5-Chloro-2-[(phenylmethyl)thio]-3-thienyl]ethanone; 
Molecular FormulaC13H11ClOS2
Molecular Weight282.8 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(SC(=C1)Cl)SCC2=CC=CC=C2
InChIInChI=1S/C13H11ClOS2/c1-9(15)11-7-12(14)17-13(11)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3
InChIKeyREGHIPPKDCMIBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone (CAS 160982-09-2): A Specialized Thiophene Intermediate for Carbonic Anhydrase Inhibitor Synthesis


1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone (CAS 160982-09-2) is an organic compound belonging to the class of thiophene derivatives [1]. It is characterized by a thiophene core substituted with a benzylthio group at the 2-position, a chlorine atom at the 5-position, and an acetyl group at the 3-position, with a molecular weight of 282.81 g/mol and a typical purity specification of ≥95% . The compound is primarily utilized as a key synthetic intermediate and reagent in the preparation of carbonic anhydrase inhibitors .

Why Generic Substitution is Not Advisable for 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone in Regulated Synthesis


Generic substitution of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone with other in-class thiophene intermediates is not advisable due to its unique and defined role as a protected precursor in a validated synthetic pathway for carbonic anhydrase inhibitors. The compound's specific substitution pattern (5-chloro, 2-benzylthio) is engineered to enable a precise chemical transformation—the oxidative conversion of the benzylthio group to a sulfonamide—as detailed in the patent literature for synthesizing inhibitors like brinzolamide [1]. Replacing it with an analog lacking either the chloro or the specific benzylthio protecting group would derail the established, scalable synthetic route, leading to different reaction products, lower yields, or the need for complete re-validation of the manufacturing process for regulatory filings such as ANDA [2].

Quantitative Evidence for the Selection of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone


Comparative Physical Properties: Solid State and Purity Profile of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone

For procurement and handling in a kilogram-scale laboratory or pilot plant, the physical state and purity of an intermediate directly impact operational efficiency and product consistency. 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone is characterized as a yellow solid with a melting point of 91-93°C and a standard commercial purity of ≥95% [1]. This solid-state form facilitates easier weighing, handling, and storage compared to liquid or low-melting solid analogs .

Physical Chemistry Quality Control Intermediate Handling

Functional Role in a Validated Synthetic Pathway for Carbonic Anhydrase Inhibitors

The compound's most significant differentiation lies in its specific role within a patented, multi-step synthesis of carbonic anhydrase inhibitors, notably as a precursor to brinzolamide. U.S. Patent 5,344,929 explicitly describes the conversion of 3-acetyl-5-chloro-2-(benzylthio)thiophene to 3-acetyl-5-chloro-2-thiophenesulfonamide [1]. This is a crucial oxidative transformation where the benzylthio (-S-Bn) group acts as a masked thiol, ultimately being converted into a sulfonamide (-SO2NH2) group, which is the essential zinc-binding pharmacophore of this drug class. This contrasts sharply with the starting material, 3-acetyl-2,5-dichlorothiophene, which lacks this convertible functionality .

Medicinal Chemistry Organic Synthesis Process Chemistry

Defined Utility as a Reference Standard in ANDA Applications

For organizations involved in Abbreviated New Drug Application (ANDA) filings or commercial production of generic pharmaceuticals, the use of a well-characterized reference standard is paramount. 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone is commercially positioned and provided with detailed characterization data suitable for analytical method development, method validation (AMV), and quality control (QC) applications specifically for ANDA submissions [1]. This indicates a level of documentation and regulatory awareness not commonly offered for more general-purpose research chemicals. Standard commercial purity is ≥95%, but higher purities may be available for specialized applications .

Analytical Chemistry Regulatory Affairs Quality Control

Optimal Application Scenarios for Procuring 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone


Synthesis of Carbonic Anhydrase Inhibitors (e.g., Brinzolamide) via the Patented Benzylthio Route

This is the primary and most validated application scenario. Research groups or CDMOs aiming to synthesize carbonic anhydrase inhibitors like brinzolamide or related analogs using the established, patented route described in U.S. Patent 5,344,929 will find this compound to be an indispensable intermediate [1]. Its specific 5-chloro-2-benzylthio substitution pattern is designed to undergo oxidative chlorination to form the critical sulfonamide pharmacophore. Procuring this compound is essential for directly replicating the process chemistry described in the patent literature .

Analytical Method Development and Validation for Generic Drug (ANDA) Filings

Organizations engaged in the development of generic versions of carbonic anhydrase inhibitors require authenticated reference standards for method development, validation, and quality control. 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone is explicitly offered for use in these ANDA-related activities, indicating its suitability as a process impurity or intermediate standard [2]. This scenario is critical for ensuring that analytical methods for monitoring synthetic processes and final product purity are robust and meet regulatory expectations [1].

Kilogram-Scale Laboratory and Pilot Plant Operations Requiring Solid, Easy-to-Handle Intermediates

For facilities scaling up a synthetic process, the physical properties of intermediates become a key consideration. The relatively high melting point (91-93°C) and solid-state nature of this compound [3] offer practical advantages over lower-melting or liquid intermediates like 3-acetyl-2,5-dichlorothiophene [4]. This simplifies weighing, reduces spill risks, and allows for storage under standard ambient conditions, thereby improving overall operational safety and efficiency in a kilogram-scale laboratory or pilot plant setting.

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